![molecular formula C27H41N5O5 B13151129 D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide is a synthetic peptide compound with a complex structure It is characterized by the presence of valine, leucine, and lysine residues, along with a benzopyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The benzopyran moiety is introduced through a coupling reaction with the lysine residue. The reaction conditions often involve the use of coupling reagents such as HBTU or DIC, and the reactions are carried out in solvents like DMF or DMSO .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using techniques such as HPLC and characterized by NMR, LC-MS, and other analytical methods .
Analyse Chemischer Reaktionen
Types of Reactions
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The benzopyran moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or the benzopyran ring.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring or the peptide backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out in solvents such as ethanol, methanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzopyran moiety can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential as a fluorescent substrate in protease assays.
Medicine: Explored for its potential therapeutic applications, including as a protease inhibitor.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide involves its interaction with specific molecular targets. The benzopyran moiety can act as a fluorescent probe, allowing for the detection of protease activity. The peptide backbone can interact with protease enzymes, inhibiting their activity and providing insights into enzyme-substrate interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-Leu-Leu-Val-Tyr-AMC: Another peptide compound with a similar structure, used as a fluorescent substrate in protease assays.
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-tyrosinamide: A closely related compound with a tyrosine residue instead of lysine.
Uniqueness
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide is unique due to its specific combination of amino acids and the benzopyran moiety.
Eigenschaften
Molekularformel |
C27H41N5O5 |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-[(2-oxochromen-4-yl)methyl]amino]hexanamide |
InChI |
InChI=1S/C27H41N5O5/c1-16(2)13-20(31-26(35)24(29)17(3)4)27(36)32(21(25(30)34)10-7-8-12-28)15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24H,7-8,10,12-13,15,28-29H2,1-4H3,(H2,30,34)(H,31,35)/t20-,21-,24+/m0/s1 |
InChI-Schlüssel |
PEVIZYCTENSWBE-AWRGLXIESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N(CC1=CC(=O)OC2=CC=CC=C21)[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)N(CC1=CC(=O)OC2=CC=CC=C21)C(CCCCN)C(=O)N)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



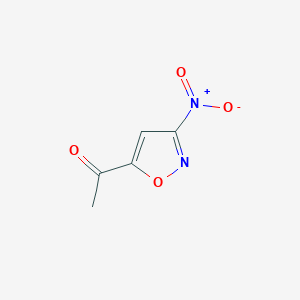
![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)
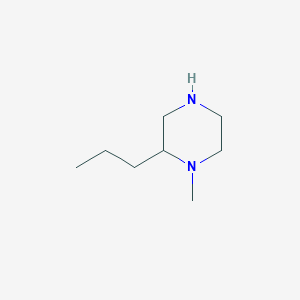
![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)
![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)
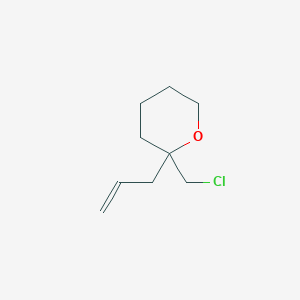
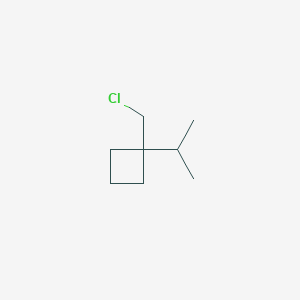

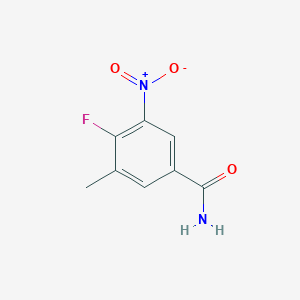
![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
